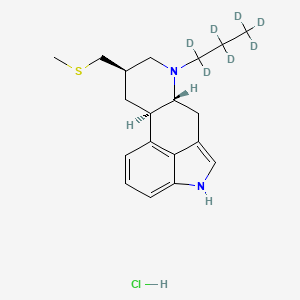

Pergolide-d7 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pergolide-d7 (hydrochloride) is a deuterated form of Pergolide, an ergot-derived, orally active dopamine receptor agonist. This compound is primarily used in scientific research, particularly in the study of Parkinson’s disease. The deuterium labeling in Pergolide-d7 (hydrochloride) allows researchers to trace and quantify the compound’s pharmacokinetics and metabolic pathways more accurately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pergolide-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Pergolide molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.

Industrial Production Methods

Industrial production of Pergolide-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to confirm its isotopic labeling and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Pergolide-d7 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines .

Scientific Research Applications

Pergolide-d7 (hydrochloride) is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to understand the behavior of Pergolide in biological systems.

Medicine: Used in pharmacokinetic studies to develop better therapeutic strategies for Parkinson’s disease.

Industry: Utilized in the development of new drugs and in quality control processes.

Mechanism of Action

Pergolide-d7 (hydrochloride) exerts its effects by acting as an agonist at dopamine receptors, particularly D2 and D3 receptors. This interaction inhibits adenylyl cyclase activity, reducing intracellular cyclic AMP levels and modulating neurotransmitter release. The compound also affects serotonin receptors, contributing to its therapeutic effects in Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Cabergoline: Another ergot-derived dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.

Bromocriptine: An ergot alkaloid used to treat Parkinson’s disease and certain endocrine disorders

Uniqueness

Pergolide-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Biological Activity

Pergolide-d7 (hydrochloride) is a deuterated form of pergolide, an ergot-derived dopamine receptor agonist primarily utilized in research settings. Its unique isotopic labeling with deuterium enhances its utility in pharmacokinetic studies, allowing for precise tracking of the compound's biological activity without altering its pharmacological properties. This article explores the biological activity of Pergolide-d7, focusing on its interactions with dopamine receptors, therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNS

- Molecular Weight : Approximately 336.96 g/mol

Pergolide-d7 acts primarily as an agonist at dopamine D1 and D2 receptors. Its mechanism includes:

- Dopamine Receptor Activation : It stimulates both presynaptic and postsynaptic dopamine receptors, which is crucial for its therapeutic effects in conditions like Parkinson's disease .

- Inhibition of Prolactin Release : In vitro studies have shown that pergolide can suppress D2-mediated prolactin release from rat anterior pituitary fragments .

Dopamine Receptor Affinity

Pergolide-d7 exhibits significant binding affinity and efficacy at various dopamine receptors:

- D2 Receptors : Strong activity, particularly in inhibiting prolactin release.

- D1 Receptors : Notable activity that stimulates adenylate cyclase, increasing cyclic AMP production .

Comparative Analysis with Other Compounds

A comparative table highlights the structural similarities and receptor affinities of Pergolide-d7 and other dopamine agonists:

| Compound Name | Structure Type | Dopamine Receptor Affinity | Unique Features |

|---|---|---|---|

| Pergolide | Ergot derivative | D1 and D2 | Original compound without deuteration |

| Ropinirole | Non-ergoline | D2 | Selective for D2 receptors |

| Pramipexole | Non-ergoline | D3 | Greater selectivity for D3 |

| Bromocriptine | Ergot derivative | D2 | Used for acromegaly treatment |

Clinical Studies

- Parkinson's Disease Trials : A double-blind trial involving pergolide demonstrated a 30% improvement in patients over 24 weeks compared to a 23% improvement in the placebo group, indicating the drug's efficacy despite side effects .

- Equine Applications : In veterinary medicine, pergolide is used to treat equine pituitary pars intermedia dysfunction (PPID). Studies indicate a treatment success rate of 60-80%, although adverse effects such as anorexia and behavioral changes are common .

Pharmacokinetic Studies

The stable isotope labeling of Pergolide-d7 allows for enhanced tracking in metabolic studies. This aspect is particularly beneficial in understanding the pharmacokinetics of pergolide without altering its biological activity.

Case Study 1: Parkinson's Disease

In a cohort study involving patients with Parkinson's disease, pergolide was administered as an adjunct therapy to standard treatments. The results indicated significant improvements in motor function, although some patients reported severe side effects that necessitated dosage adjustments .

Case Study 2: Equine PPID Treatment

A study conducted on horses diagnosed with PPID treated with pergolide revealed variable responses based on genetic factors. Genetic analysis aimed to identify alleles associated with treatment efficacy and adverse effects, suggesting personalized treatment approaches may improve outcomes .

Properties

Molecular Formula |

C19H27ClN2S |

|---|---|

Molecular Weight |

358.0 g/mol |

IUPAC Name |

(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |

InChI |

InChI=1S/C19H26N2S.ClH/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H/t13-,16-,18-;/m1./s1/i1D3,3D2,7D2; |

InChI Key |

YJVAJTHZWSIXHU-RHIUWHKTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.